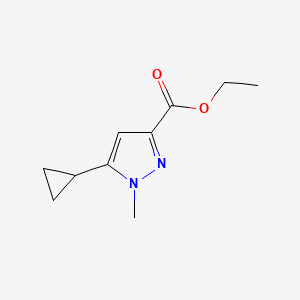

ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1223748-44-4) is a pyrazole derivative featuring a cyclopropyl group at position 5, a methyl group at position 1, and an ethyl ester at position 3. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The compound is synthesized via condensation reactions involving cyclopropane-containing precursors, as suggested by synthetic protocols for analogous pyrazole esters (e.g., use of 1,4-dioxane and triethylamine in ) . It is commercially available from suppliers like Combi-Blocks (HC-4074) and AMRESCO, though discontinuation by CymitQuimica highlights supply variability .

Propriétés

IUPAC Name |

ethyl 5-cyclopropyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-9(7-4-5-7)12(2)11-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXROKKUWNRMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676575 | |

| Record name | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-44-4 | |

| Record name | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

-

Substrate Preparation : Ethyl 3-cyclopropyl-3-oxopropanoate serves as the diketone precursor.

-

Cyclization : Methylhydrazine reacts with the diketone under acidic or neutral conditions, forming the pyrazole ring via nucleophilic attack and subsequent dehydration.

-

Regioselectivity : The methyl group at the 1-position and the cyclopropyl group at the 5-position are dictated by the steric and electronic properties of the reactants.

Optimization Parameters

Table 1: Representative Cyclocondensation Conditions

Post-Functionalization of Pyrazole Intermediates

An alternative strategy involves modifying pre-formed pyrazole cores. For example:

Step 1: Synthesis of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate

Key Challenges

-

Regioselectivity : Ensuring substitution at the 5-position requires directing groups or protective strategies.

-

Side Reactions : Competing reactions at the ester or methyl groups necessitate careful temperature control (25–50°C).

Characterization and Quality Control

Analytical Data

Purification Methods

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>97%).

Industrial-Scale Synthesis Considerations

Supplier data (e.g., Angene US, BLD Pharmatech) highlight scalability challenges:

-

Cost Drivers : Cyclopropane-containing reagents and palladium catalysts increase production costs.

-

Lead Times : 5–30 days for custom synthesis, depending on purity requirements (95–98%).

| Supplier | Purity (%) | Price (USD/g) | Lead Time |

|---|---|---|---|

| Angene US | 97 | 530 | 5 days |

| BLD Pharmatech | 98 | 156 | 30 days |

| Key Organics | 95 | 458 | 10 days |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Applications De Recherche Scientifique

Synthesis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

The synthesis of ECMPC typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones or other suitable precursors. Various methods have been documented for synthesizing pyrazole derivatives, including:

- Cyclocondensation Reactions : The reaction of hydrazine derivatives with acetylenic ketones has been a traditional method for generating pyrazoles, yielding a mixture of regioisomers depending on the reagents used .

- One-Pot Procedures : Recent advancements have introduced efficient one-pot procedures that streamline the synthesis process, improving yields and reducing reaction times .

Biological Activities

ECMPC exhibits a range of biological activities that make it a valuable compound in research:

1. Anticancer Activity

- A study highlighted the anticancer properties of ECMPC, showing its potential to inhibit cancer cell proliferation in vitro. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents.

2. Anti-inflammatory Properties

- Preliminary investigations have indicated that ECMPC may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. The mechanism is believed to involve the modulation of inflammatory pathways at the cellular level .

3. Antimicrobial Activity

- ECMPC has also been evaluated for its antimicrobial properties against several pathogenic microorganisms. The results suggest that it may serve as a promising candidate for developing new antimicrobial agents.

Case Studies

Several case studies have documented the applications and effects of ECMPC:

Mécanisme D'action

The mechanism of action of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 133261-11-7)

- Key difference : Cyclopropyl group at position 3 instead of 4.

- The ester group’s position (3 vs. 5) may influence crystal packing (e.g., via Mercury CSD analysis) and solubility due to polarity variations.

- Molecular weight : 194.23 g/mol (identical to the target compound) .

Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate (CAS: 133261-06-0)

- Key difference : Lacks the methyl group at position 1.

- The absence of the methyl group may lower lipophilicity (LogP: ~1.4 vs. target compound’s estimated LogP of ~2.0) .

Substituent Variants

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS: 133261-07-1)

- Key difference : Propyl group at position 3 instead of cyclopropyl at position 5.

- Molecular weight : 210.25 g/mol (higher due to propyl’s longer chain) .

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS: 774608-88-7)

Crystallographic and Computational Insights

- Crystallography : Tools like SHELXL and ORTEP-3 enable structural determination . For example, the cyclopropyl group in the target compound may induce unique torsional angles, affecting molecular conformation.

- Hydrogen bonding : Graph set analysis () suggests that the ester group’s position governs hydrogen-bond networks. For instance, position 3 esters may form stronger interactions with amine groups than position 5 esters .

Physicochemical and Commercial Comparison

Activité Biologique

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (ECMPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C12H16N2O2

- Structure: The compound features a pyrazole ring substituted with a cyclopropyl group and an ethyl ester, which contributes to its unique biological properties.

Synthesis Methods:

The synthesis of ECMPC typically involves the cyclization of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction is often catalyzed by acetic acid and conducted under reflux to promote the formation of the pyrazole ring.

The biological activity of ECMPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring allows for binding to active sites, thereby modulating enzyme activity or altering signal transduction pathways. This interaction can lead to significant biological effects such as:

- Inhibition of Enzyme Activity: ECMPC has been shown to act as an enzyme inhibitor, affecting metabolic pathways.

- Receptor Modulation: The compound can alter receptor activity, influencing physiological responses.

Biological Activities

ECMPC exhibits a range of pharmacological activities, making it a valuable compound in research and therapeutic applications:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Enzyme Inhibition:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | Moderate anticancer activity | Different alkyl substitution |

| Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | Antimicrobial properties | Phenyl group enhances interaction |

| Ethyl 1-methyl-3-butyl-1H-pyrazole-5-carboxylate | Anti-inflammatory effects | Butyl group influences pharmacokinetics |

ECMPC stands out due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties that enhance its reactivity and interactions with biological targets .

Case Studies

Several studies have highlighted the biological potential of ECMPC:

- Study on Anticancer Properties: A recent investigation revealed that ECMPC inhibited cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells with significant IC50 values, showcasing its potential as a therapeutic agent against cancer .

- Inflammation Model: In vitro studies demonstrated that ECMPC effectively reduced TNF-alpha release in LPS-stimulated macrophages, underscoring its anti-inflammatory capabilities .

Q & A

Q. What are the common synthetic routes for preparing ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization steps. For example:

- Cyclization : Reacting ethyl acetoacetate derivatives with cyclopropane-substituted hydrazines under reflux in ethanol.

- Esterification : Introducing the ethyl ester group via acid-catalyzed reactions with ethanol.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is this compound characterized analytically?

Standard methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, ester carbonyl at ~165–170 ppm).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 223.12).

- IR Spectroscopy : Ester C=O stretch at ~1720 cm and pyrazole ring vibrations near 1550 cm .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Storage : Keep in airtight containers at 0–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. What reaction mechanisms explain the cyclopropane ring’s stability during functionalization?

The cyclopropane ring’s strain energy (≈27 kcal/mol) makes it prone to ring-opening under acidic or nucleophilic conditions. However, steric shielding from the pyrazole ring and ester group stabilizes it during reactions like:

- Electrophilic Substitution : Chlorination at the pyrazole C4 position without disrupting the cyclopropane.

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts, where the cyclopropane remains intact due to mild conditions .

Q. How do structural modifications impact biological activity?

Comparative studies on analogs reveal:

- Cyclopropyl vs. Phenyl Substitution : Cyclopropyl enhances metabolic stability but reduces antimicrobial activity compared to phenyl derivatives (e.g., MIC values increase from 2 µg/mL to >10 µg/mL).

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility but decreases cell permeability .

Q. What computational methods optimize synthetic pathways for this compound?

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes using fragment-based algorithms.

- Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) model reaction intermediates and transition states to identify energy barriers.

- Machine Learning : ICReDD’s AI models correlate experimental data (e.g., solvent polarity, temperature) with yields to recommend optimal conditions .

Q. How are kinetic studies designed to probe catalytic reactions involving this compound?

- Rate Measurements : Use stopped-flow UV-Vis spectroscopy to monitor ester hydrolysis kinetics (e.g., in pH 7.4 buffer).

- Isotope Labeling : O tracing in ester groups clarifies nucleophilic attack mechanisms.

- Arrhenius Analysis : Determine activation energy () for thermal decomposition via TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.